2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the bicyclo[2.2.1]heptane scaffold .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[2.2.1]heptane scaffold or the triazole ring.
Substitution: Substitution reactions can occur at various positions on the bicyclo[22
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for the development of new drugs or bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique properties could be utilized in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide can be compared with other compounds that feature a bicyclo[2.2.1]heptane scaffold. Similar compounds include camphor, sordarins, α-santalol, and β-santalol . These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups and overall structure, leading to different properties and applications. The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane scaffold with the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(2-tert-butyl-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)19-14(16-9-17-19)18-13(20)8-12-7-10-4-5-11(12)6-10/h9-12H,4-8H2,1-3H3,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDJXHFPSWCVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)NC(=O)CC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.